Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzoylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalyst such as triethylamine . The reaction is carried out in absolute ethanol, resulting in the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxy-2-quinolones share structural similarities and exhibit comparable chemical properties.
Benzoylamino Compounds: Other benzoylamino derivatives also show similar reactivity and applications.
Uniqueness
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate stands out due to its dual amino and benzoylamino functionalities, which provide a unique combination of reactivity and versatility. This makes it particularly valuable for synthesizing a wide range of derivatives and exploring diverse applications.
Properties
IUPAC Name |
diethyl 2-amino-1-benzamido-6-oxopyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-3-26-17(24)12-10-13(18(25)27-4-2)16(23)21(14(12)19)20-15(22)11-8-6-5-7-9-11/h5-10H,3-4,19H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWYGRHIWJZOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N(C1=O)NC(=O)C2=CC=CC=C2)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.